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Compound of Interest

Compound Name: Enpp-1-IN-26

Cat. No.: B15575620 Get Quote

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane

glycoprotein that has emerged as a critical regulator of innate immunity and a promising target

for cancer immunotherapy.[1][2][3] ENPP1's primary role in the tumor microenvironment is to

function as an innate immune checkpoint by hydrolyzing the second messenger 2'3'-cyclic

guanosine monophosphate-adenosine monophosphate (cGAMP).[4][5][6][7] cGAMP is a potent

activator of the Stimulator of Interferon Genes (STING) pathway, which is crucial for initiating

anti-tumor immune responses.[1][5][8] By degrading extracellular cGAMP, ENPP1 suppresses

STING signaling, allowing tumors to evade immune surveillance.[5][9][10] Consequently, the

development of ENPP1 inhibitors is a promising strategy to restore and enhance STING-

mediated anti-cancer immunity.[5][7][8]

Core Mechanism of Action: Potentiating the cGAS-
STING Pathway
The central mechanism of action for an ENPP1 inhibitor is the blockade of ENPP1's

phosphodiesterase activity. This inhibition prevents the hydrolysis of extracellular cGAMP,

leading to its accumulation in the tumor microenvironment.[11] This elevated cGAMP can then

activate the STING pathway in adjacent immune cells, particularly dendritic cells, which initiates

a cascade of downstream signaling events.[11]

The activation of the cGAS-STING pathway proceeds as follows:
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cGAMP Synthesis: The enzyme cyclic GMP-AMP synthase (cGAS) detects cytosolic double-

stranded DNA (dsDNA), a danger signal present in cancer cells due to genomic instability,

and synthesizes cGAMP from ATP and GTP.[1][5]

STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum,

inducing a conformational change.[5]

Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it

recruits and activates TANK-binding kinase 1 (TBK1).[1][5] TBK1 then phosphorylates the

transcription factor interferon regulatory factor 3 (IRF3).[1][5]

Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus,

and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-

inflammatory cytokines.[1][3]

Anti-Tumor Immune Response: The secretion of type I interferons orchestrates a robust anti-

tumor immune response, involving the recruitment and activation of dendritic cells, natural

killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[5]

ENPP1 also hydrolyzes ATP to produce AMP and inorganic pyrophosphate (PPi).[1][3] The

resulting AMP can be further converted to the immunosuppressive molecule adenosine by

CD73.[3] By inhibiting ENPP1, there may be a secondary effect of reducing adenosine

production in the tumor microenvironment, further contributing to an anti-tumor immune

response.

Signaling Pathway Diagram
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Caption: The cGAS-STING pathway and the inhibitory mechanism of ENPP-1-IN-26.
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Quantitative Data for ENPP1 Inhibitors
While specific data for ENPP-1-IN-26 is unavailable, the following table summarizes reported

potency values for other preclinical small-molecule ENPP1 inhibitors. This provides a

benchmark for the expected activity of a potent and selective inhibitor.

Inhibitor IC50 / Ki (nM) Assay Type Reference

SR-8314 Ki = 79 Enzymatic [1]

MV-626 Data not specified Enzymatic [1]

STF-1623 Data not specified Preclinical models [9]

AVA-NP-695 Data not specified Preclinical models [7]

ZX-8177 Data not specified Preclinical models [10]

Experimental Protocols
The characterization of an ENPP1 inhibitor like ENPP-1-IN-26 involves a series of in vitro and

in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro ENPP1 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of the compound on ENPP1 enzymatic

activity.

Methodology:

Enzyme and Substrate: Recombinant human ENPP1 is used. A fluorogenic substrate, such

as p-nitrophenyl 5'-thymidinetriphosphate (pNP-TMP), is commonly employed.

Assay Conditions: The inhibitor is serially diluted and pre-incubated with ENPP1 in an assay

buffer (e.g., Tris-HCl, pH 9.0, with MgCl2 and ZnCl2) in a 96-well plate.

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
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Detection: The plate is incubated at 37°C, and the hydrolysis of the substrate is monitored by

measuring the increase in fluorescence or absorbance over time using a plate reader.

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50

value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based STING Activation Assay
Objective: To measure the ability of the inhibitor to enhance STING pathway activation in cells.

Methodology:

Cell Line: A human monocytic cell line, such as THP-1, which has a functional cGAS-STING

pathway, is used.

Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations

of the ENPP1 inhibitor. A DMSO vehicle control is included.

Stimulation: To ensure substrate availability for ENPP1, a suboptimal concentration of

exogenous 2'3'-cGAMP can be added to the cell culture.[12]

Incubation: The cells are incubated for 24-48 hours.

Endpoint Measurement:

Gene Expression: Cell lysates are collected for RNA extraction. The expression of STING

target genes, such as IFNB1 and CXCL10, is quantified using qRT-PCR.[12]

Protein Secretion: The cell culture supernatant is collected to measure the levels of

secreted IFN-β or other cytokines using ELISA or Luminex assays.[13]

In Vivo Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a syngeneic mouse

model.

Methodology:
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Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

Tumor Implantation: A syngeneic tumor cell line (e.g., MC38 or CT26 colon carcinoma) is

subcutaneously injected into the flank of the mice.[12][13]

Treatment: Once tumors reach a palpable size (e.g., 80-120 mm³), mice are randomized into

treatment groups: Vehicle control, ENPP1 inhibitor alone, and ENPP1 inhibitor in

combination with an immune checkpoint inhibitor (e.g., anti-PD-1).[13] The ENPP1 inhibitor

is typically administered orally.

Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is

monitored as a measure of toxicity.

Endpoint Analysis: At the end of the study, tumors are excised for analysis.

Tumor Growth Inhibition (TGI): TGI is calculated to assess efficacy.

Immunophenotyping: Tumors are dissociated, and immune cell populations (e.g., CD8+ T

cells, NK cells, regulatory T cells) are analyzed by flow cytometry.

Cytokine Analysis: Cytokine levels in tumor lysates or serum are measured.[13]

Experimental Workflow Diagram
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Caption: A generalized workflow for in vivo efficacy studies of an ENPP1 inhibitor.
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Logical Relationship of Anti-Tumor Response
The inhibition of ENPP1 initiates a logical cascade of events culminating in an anti-tumor

immune response.
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Caption: Logical flow of the anti-tumor response following ENPP1 inhibition.

Conclusion
ENPP1 inhibitors, such as the representative ENPP-1-IN-26, are a promising class of immuno-

oncology agents that function by blocking a key negative regulator of the cGAS-STING

pathway.[5] By preventing the degradation of extracellular cGAMP, these inhibitors can unleash

a potent, STING-dependent anti-tumor immune response. The preclinical data for this class of

compounds supports their potential for turning "cold" tumors "hot," thereby making them more

susceptible to immune-mediated killing and potentially synergizing with other immunotherapies

like checkpoint blockade.[9] Further research and clinical development will be crucial to fully

elucidate the therapeutic potential of ENPP1 inhibition in cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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